2-[(3-Bromophenyl)amino]-N'-[(Z)-(furan-2-YL)methylidene]acetohydrazide
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Overview
Description
2-[(3-Bromophenyl)amino]-N’-[(Z)-(furan-2-YL)methylidene]acetohydrazide is an organic compound that features a bromophenyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)amino]-N’-[(Z)-(furan-2-YL)methylidene]acetohydrazide typically involves the condensation of 3-bromoaniline with furan-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while substitution reactions can yield various substituted bromophenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological assays, particularly for its antimicrobial properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 2-[(3-Bromophenyl)amino]-N’-[(Z)-(furan-2-YL)methylidene]acetohydrazide is not fully understood. it is believed to interact with cellular targets through its hydrazide and bromophenyl moieties. These interactions can disrupt cellular processes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromophenyl)acetic acid methyl ester: This compound shares the bromophenyl group but lacks the hydrazide and furan moieties.
4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: This compound also features a bromophenyl group but has a different core structure.
Uniqueness
2-[(3-Bromophenyl)amino]-N’-[(Z)-(furan-2-YL)methylidene]acetohydrazide is unique due to its combination of a bromophenyl group, a furan ring, and a hydrazide moiety
Properties
Molecular Formula |
C13H12BrN3O2 |
---|---|
Molecular Weight |
322.16 g/mol |
IUPAC Name |
2-(3-bromoanilino)-N-[(Z)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C13H12BrN3O2/c14-10-3-1-4-11(7-10)15-9-13(18)17-16-8-12-5-2-6-19-12/h1-8,15H,9H2,(H,17,18)/b16-8- |
InChI Key |
HWVIRJFTDWBPMC-PXNMLYILSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NCC(=O)N/N=C\C2=CC=CO2 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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